molecular formula C13H21N3O6S2 B1668444 Cariporide mesylate CAS No. 159138-81-5

Cariporide mesylate

Cat. No. B1668444
M. Wt: 379.5 g/mol
InChI Key: FNDLQABGYJQJPH-UHFFFAOYSA-N
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Description

Cariporide Mesylate is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor . It has been investigated for use/treatment in cardiac surgery .


Molecular Structure Analysis

Cariporide Mesylate has a chemical formula of C13H21N3O6S2, with an exact mass of 379.09 and a molecular weight of 379.440 . The elemental analysis shows that it contains Carbon (41.15%), Hydrogen (5.58%), Nitrogen (11.07%), Oxygen (25.30%), and Sulfur (16.90%) .


Chemical Reactions Analysis

Cariporide has been shown to induce apoptosis in MCF-7/ADR cells, associated with the intracellular accumulation of doxorubicin and G0/G1 cell cycle arrest . Moreover, cariporide decreased MDR1 expression and activated cleaved caspase-3 and caspase-9, promoting caspase-independent apoptosis in vitro .

Scientific Research Applications

Cardioprotective Effects

  • Myocardial Ion Homeostasis: Cariporide has cardioprotective properties but can become deleterious when its chronic treatment is disrupted before an ischemia/reperfusion event. This leads to changes in gene and protein expression of proton extruders, affecting myocardial ion homeostasis (Bourahla et al., 2011).
  • Norepinephrine and Myoglobin Release: Cariporide reduces the release of norepinephrine and myoglobin during myocardial ischemia/reperfusion, indicating its potential to mitigate cardiac damage under such conditions (Sakurai et al., 2014).
  • Preventing Warm Ischemia/Reperfusion Injury: In an isolated rat lung model, Cariporide was found to protect against warm ischemia/reperfusion injury, potentially by influencing cellular mechanisms like lipid peroxidation and antioxidative mechanisms (Lin et al., 2010).

Cancer Research

  • Glioblastoma Multiforme: Cariporide can induce intracellular acidification in glioblastoma multiforme, aiding in the localization of aggressive brain tumors (Albatany et al., 2018).
  • Leukemia Angiogenesis: Inhibition of NHE1 by Cariporide results in decreased angiogenesis in K562 leukemia, impacting tumor growth and microvessel density (Gao et al., 2011).
  • Resistant Breast Cancer: Cariporide enhances the sensitivity of resistant breast cancer cells to chemotherapy, potentially by modulating NHE1 expression and activating apoptotic pathways (Chen et al., 2019).

Stem Cell Research

  • Mesenchymal Stem Cell Differentiation: Cariporide influences the differentiationof human umbilical cord-derived mesenchymal stem cells, particularly enhancing osteogenic differentiation while not affecting adipogenic differentiation (Gao et al., 2014).

Organ Transplantation and Preservation

  • Saphenous Vein Protection: Cariporide shows a protective effect on the saphenous vein in coronary artery bypass grafting. It reduces the production of reactive oxygen species and apoptosis, which is crucial in the context of transplantation (Lin et al., 2020).
  • Donor Heart Protection: The drug demonstrates a protective effect on isolated donor hearts for transplantation in rats, suggesting its potential utility in heart transplantation procedures (Ding Zhen-yuan, 2012).

Inhibitory Activity and Chemical Synthesis

  • NHE1 Inhibitor Synthesis: The synthesis and inhibitory activity of benzoylguanidine derivatives, which include compounds more potent than Cariporide as NHE1 inhibitors, highlight the ongoing research in developing more effective NHE1 inhibitors (Jin et al., 2011).

Miscellaneous Applications

  • Neuroprotection: Cariporide prevents glutamate-induced necrotic neuronal death by inhibiting mitochondrial Ca2+ overload, suggesting its neuroprotective potential (Lee & Jung, 2012).
  • Burn-Induced Organ Injury: Its ability to alleviate burn-induced multiple organ injury by attenuating the systemic inflammatory response highlights Cariporide's potential in treating burn patients (Yang et al., 2013).

Future Directions

Cariporide could become a new, slightly toxic and effective anticancer agent in different human malignancies . It has been suggested that NHE1 may be a novel adjuvant therapeutic candidate for the treatment of resistant breast cancer . Further clinical trials are needed to evaluate the potential beneficial cardiovascular effects of ENaC blockade .

properties

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLQABGYJQJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047344
Record name Cariporide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cariporide mesylate

CAS RN

159138-81-5
Record name Cariporide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARIPORIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Graul, J Prous, J Castaner - Drugs Future, 1997 - hero.epa.gov
IPA COPYRIGHT: ASHP The synthesis, pharmacology, mechanism of action, and clinical efficacy of the cardioprotectant (4-isopropyl-3-(methylsulfonyl) benzoyl) guanidine …
Number of citations: 8 hero.epa.gov
M Mączewski, A Beręsewicz - European journal of pharmacology, 2003 - Elsevier
Inhibition of Na + /H + (NHE) and Na + /Ca 2+ (NCE) exchangers prevents myocardial ischemia/reperfusion injury by preventing cardiomyocyte Ca 2+ overload. We hypothesized that it …
Number of citations: 46 www.sciencedirect.com
CG Wermuth - Drug discovery today, 2006 - Elsevier
Selective optimization of side activities of drug molecules (the SOSA approach) is an intelligent and potentially more efficient strategy than HTS for the generation of new biological …
Number of citations: 174 www.sciencedirect.com
TJ Shafer, JP Brown, B Lynch… - Toxicological …, 2019 - academic.oup.com
Thousands of chemicals to which humans are potentially exposed have not been evaluated for potential developmental neurotoxicity (DNT), driving efforts to develop a battery of in vitro …
Number of citations: 34 academic.oup.com
I Andreadou, EK Iliodromitis, M Koufaki… - Mini reviews in …, 2008 - ingentaconnect.com
Ischemic preconditioning (PC) and postconditioning (PostC) are endogenous mechanisms of protection of the ischemic heart. In brief, short cycles of sublethal ischemia separated by …
Number of citations: 57 www.ingentaconnect.com
I Andreadou, EK Iliodromitis, M Koufaki… - Current medicinal …, 2008 - ingentaconnect.com
Despite current optimal treatment, the morbidity and mortality of coronary heart disease remain significant worldwide and open the way for the development of novel cardioprotective …
Number of citations: 34 www.ingentaconnect.com
WR Tracey, MC Allen, DE Frazier… - Cardiovascular drug …, 2003 - Wiley Online Library
The sodium‐hydrogen exchanger isoform‐1 (NHE‐1) plays an important role in the myocardial response to ischemia‐reperfusion; inhibition of this exchanger protects against ischemic …
Number of citations: 58 onlinelibrary.wiley.com
DR Knight, AH Smith, DM Flynn, JT MacAndrew… - … of Pharmacology and …, 2001 - ASPET
The cardioprotective efficacy of zoniporide (CP-597,396), a novel, potent, and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), was evaluated both in vitro and …
Number of citations: 102 jpet.aspetjournals.org
P Beriplast - search.proquest.com
Aventis Pharma, which has temporary headquarters in Parsippany NJ, is profiled. Aventis Pharma's R&D efforts are directed toward anti-infective agents, arthritis and bone therapies, …
Number of citations: 0 search.proquest.com
B Le Grand, C Pignier, R Létienne… - Journal of medicinal …, 2009 - ACS Publications
We report the discovery of a selective, potent inhibitor of the late current mediated by the cardiac isoform of the sodium channel (Na V 1.5). The compound, 3,4-dihydro-N-[(2S)-3-[(2-…
Number of citations: 18 pubs.acs.org

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